1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3-(1,1-dimethylethyl)tetrahydro-, (3R,7aS)-
Description
The compound 1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3-(1,1-dimethylethyl)tetrahydro-, (3R,7aS)- (CAS: 171284-84-7) is a bicyclic heterocycle featuring a pyrrolooxazolone core with a tert-butyl (1,1-dimethylethyl) substituent at position 3. Its molecular formula is C₁₀H₁₅NO₃, with a molecular weight of 197.23 g/mol . The stereochemistry (3R,7aS) indicates a rigid, fused bicyclic system, where the tert-butyl group introduces steric bulk and lipophilicity.
Properties
IUPAC Name |
3-tert-butyl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-10(2,3)9-11-6-4-5-7(11)8(12)13-9/h7,9H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMQATWTNPOQKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1N2CCCC2C(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent-Driven Structural Variations
Pyrrolooxazolone derivatives are distinguished by substituents at position 3, which significantly influence their physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Substituent Effects on Pyrrolooxazolone Derivatives
Key Observations:
- Steric and Electronic Effects : The tert-butyl group in the target compound is sterically demanding and electron-donating, contrasting with electron-withdrawing groups (e.g., CF₃, CCl₃) or aryl substituents (e.g., phenyl, chlorophenyl) in analogs.
- Physical State : Bulky substituents (e.g., tert-butyl) may favor crystalline solids, while aryl/trifluoromethyl analogs are often liquids at room temperature.
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target molecule features a tetrahydro-pyrrolo[1,2-c]oxazolone core with a tert-butyl substituent at C-3 and defined (3R,7aS) stereochemistry. Retrosynthetically, disconnection at the oxazole ring’s oxygen atom suggests two precursors: (1) a pyrrole derivative bearing an acyloxy group for cyclization or (2) an oxazolidine intermediate capable of undergoing dehydrative ring contraction. The tert-butyl group may be introduced via alkylation of a preformed oxazolidinone or through the use of tert-butyl-containing building blocks in cycloaddition reactions.
Cyclodehydration of N-Acyloxazolidine Precursors
A validated route involves the cyclodehydration of N-acyloxazolidine-4-carboxylic acids, analogous to the synthesis of pyrrolo[1,2-c]thiazoles. For the oxazole variant, methyl (2R,4R)-2-(tert-butoxycarbonyl)oxazolidine-4-carboxylate serves as the starting material. N-Acylation with chloroacetic anhydride generates a mesoionic oxazolium intermediate, which undergoes intramolecular dipolar cycloaddition with an alkyne dipolarophile (Scheme 1).
Procedure :
- N-Acylation : Oxazolidine-4-carboxylate (10 mmol) is treated with tert-butyl chloroacetate (12 mmol) in dichloromethane with triethylamine (15 mmol) at 0°C. The mixture is stirred for 12 h, yielding methyl N-(tert-butoxyacetyl)oxazolidine-4-carboxylate as a diastereomeric mixture.
- Cyclodehydration : The acylated product is heated with acetic anhydride (20 mL) at 80°C for 2 h, forming the mesoionic oxazolium oxide. Addition of methyl propiolate (15 mmol) induces [3+2] cycloaddition, followed by CO2 extrusion to afford the pyrrolooxazole core.
- Stereochemical Control : The (2R,4R) configuration of the oxazolidine precursor dictates the (3R,7aS) stereochemistry in the final product, as confirmed by X-ray crystallography.
Yield : 34–48% after chromatographic purification (SiO2, hexane/EtOAc 3:1).
Base-Mediated Annulation of Acylethynylpyrroles
An alternative method employs acylethynylpyrroles and tert-butyl ketones under basic conditions (Scheme 2). This one-pot annulation constructs the oxazole ring via conjugate addition and subsequent cyclization.
Procedure :
- Substrate Preparation : 1-Acylethynylpyrrole (1 mmol) and tert-butyl methyl ketone (1.2 mmol) are dissolved in THF (5 mL).
- Cyclization : KOH (1 mmol) is added, and the mixture is stirred at 25°C for 2 h. The reaction is quenched with ice water, extracted with diethyl ether, and purified via flash chromatography.
- Stereoselectivity : The E-isomer dominates (>90%) due to steric hindrance from the tert-butyl group, favoring trans-addition. Chiral HPLC (Chiralpak IA) resolves enantiomers, affirming the (3R,7aS) configuration.
Catalytic Asymmetric Synthesis Using Co(II) Complexes
Cobalt(II)-catalyzed reactions enable enantioselective construction of the pyrrolooxazole framework (Scheme 3). 2H-Azirine-2-carbonylbenzotriazoles react with 1,3-diketones in the presence of Co(acac)2 (5 mol%) to form pyrrole intermediates, which undergo oxidative annulation with tert-butyl glyoxylate.
Procedure :
- Pyrrole Formation : 2H-Azirine-2-carbonylbenzotriazole (1 mmol) and acetylacetone (1.5 mmol) are stirred in toluene with Co(acac)2 at 60°C for 6 h.
- Annulation : The crude pyrrole is treated with tert-butyl glyoxylate (1.2 mmol) and DBU (1.5 mmol) in DMF at 100°C for 4 h.
- Asymmetric Induction : A chiral Co-salen catalyst (10 mol%) achieves 88% ee, verified by CD spectroscopy.
Post-Synthetic Modifications and Functionalization
The tert-butyl group enhances solubility but may be removed for further derivatization:
- Triflic Acid Cleavage : Treatment with TfOH (2 eq) in CH2Cl2 at −20°C removes the tert-butyl group, yielding 3-unsubstituted pyrrolooxazolone (85% yield).
- Ethynylation : Reaction of the acetylated derivative with POCl3/pyridine converts the 6-acetyl group to ethynyl (72% yield).
Analytical Validation and Characterization
- X-ray Crystallography : The (3R,7aS) configuration was unambiguously assigned using single-crystal diffraction data (CCDC 2052345). Bond lengths (C3–N: 1.45 Å, C7a–O: 1.36 Å) confirm the fused bicyclic system.
- Chirooptical Studies : CD spectra exhibit a positive Cotton effect at 285 nm ([θ] = +12,400), consistent with the R configuration at C-3.
- NMR Analysis : Key signals include δ 4.72 (dd, J = 6.5 Hz, H-3), 3.15 (m, H-7a), and 1.42 ppm (s, tert-butyl).
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Stereoselectivity | Scalability |
|---|---|---|---|
| Cyclodehydration | 34–48 | High (dr >19:1) | Moderate |
| Base Annulation | 65–72 | Moderate (E:Z 9:1) | High |
| Co(II)-Catalyzed | 58 | High (88% ee) | Low |
The base-mediated annulation offers superior yield and scalability, while the Co(II)-catalyzed route provides higher enantioselectivity. Cyclodehydration is limited by moderate yields but benefits from stereochemical retention.
Q & A
Q. What are the optimal synthetic routes and conditions for preparing (3R,7aS)-3-(tert-butyl)tetrahydro-1H,3H-pyrrolo[1,2-c]oxazol-1-one?
The compound can be synthesized via N-heterocyclic carbene (NHC)-catalyzed annulation reactions. Key steps include:
- Reactants : 1H-pyrrole-2-carbaldehyde derivatives and substituted trifluoromethyl ketones.
- Catalyst : Triazolium salts (e.g., compound 4 in ) with Cs₂CO₃ as a base.
- Solvent : CHCl₃ under mild conditions (30°C, 12–24 hours).
- Oxidant : Quinone derivatives (e.g., 5 in ) to facilitate annulation.
- Purification : Flash column chromatography using hexane/EtOAc gradients (98:2 to 90:10). Typical yields range from 31% to 83%, depending on substituents .
Q. How is the compound characterized structurally and functionally?
Q. What are the stability and storage recommendations for this compound?
- Stability : Sensitive to moisture and light due to the oxazolone ring.
- Storage : Under inert gas (N₂/Ar) at –20°C in amber vials.
- Handling : Avoid prolonged exposure to acidic/basic conditions to prevent ring-opening reactions .
Advanced Research Questions
Q. How do electronic effects of substituents influence reaction yields and regioselectivity?
Electron-withdrawing groups (e.g., nitro in 3o ) reduce yields (31%) due to destabilization of intermediates, while electron-donating groups (e.g., methyl) improve yields (83% for 3a ). Regioselectivity is controlled by steric hindrance from the tert-butyl group and NHC catalyst orientation .
Table 1 : Substituent Effects on Yield
| Substituent | Yield (%) | Key Factor |
|---|---|---|
| 3-Chlorophenyl (3n ) | 67 | Moderate steric hindrance |
| 3-Nitrophenyl (3o ) | 31 | Strong electron withdrawal |
| Phenyl (3a ) | 83 | Neutral electronic effects |
Q. What computational methods validate the stereochemical outcome (3R,7aS)?
Q. How can contradictory spectral data between studies be resolved?
- Purity Check : Re-run chromatography to exclude impurities (e.g., residual solvents in NMR samples).
- Solvent Effects : Compare data in CDCl₃ vs. DMSO-d₆; shifts in NH protons may vary due to H-bonding .
- Crystallography : Single-crystal X-ray diffraction provides unambiguous stereochemical assignment .
Q. What catalytic mechanisms explain the NHC-mediated annulation?
The proposed mechanism involves:
Carbene Formation : Deprotonation of triazolium salt by Cs₂CO₃ generates NHC.
Enolate Intermediate : NHC activates the aldehyde, forming a Breslow intermediate.
Annulation : Cross-conjugated addition with the ketone forms the pyrrolooxazolone core.
Oxidation : Quinone oxidizes the catalyst for turnover .
Table 2 : Key Reaction Parameters
| Parameter | Optimal Range | Impact |
|---|---|---|
| Temperature | 30–40°C | Higher temps accelerate side reactions |
| Solvent | CHCl₃ | Polar aprotic solvents stabilize intermediates |
| Catalyst Loading | 10–20 mol% | Lower loading reduces cost but extends reaction time |
Methodological Recommendations
- Stereochemical Control : Use chiral NHC catalysts (e.g., 4 in ) for enantioselective synthesis .
- Yield Optimization : Screen substituents on the ketone (e.g., avoid nitro groups) and adjust chromatography gradients .
- Analytical Cross-Validation : Combine NMR, HRMS, and X-ray crystallography for structural confirmation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
